N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with dimethoxyphenyl and pyridinyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling with Pyridin-2-amine: The acid chloride is then reacted with pyridin-2-amine in the presence of a base such as triethylamine to form the desired benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, in the context of tuberculosis treatment, the compound may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)-N-(substituted aryl)-1,3-thiazole-2,4-diamine: Exhibits antioxidant activity.
Uniqueness
N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethoxyphenyl and pyridinyl groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C23H22N2O6 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H22N2O6/c1-28-17-10-8-15(13-19(17)30-3)22(26)25(21-7-5-6-12-24-21)23(27)16-9-11-18(29-2)20(14-16)31-4/h5-14H,1-4H3 |
InChI Key |
VTWWPCREDQWRCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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